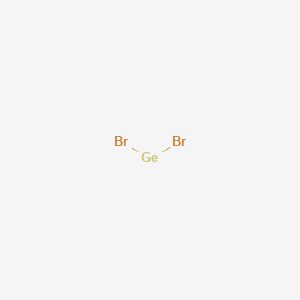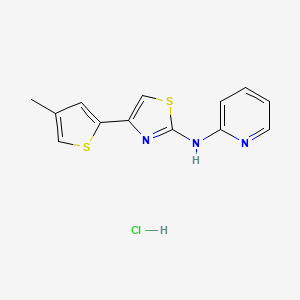
Germanium(II) bromide
Overview
Description
Germanium(II) bromide, also known as germanium dibromide, is a chemical compound with the formula GeBr₂. It is a bromide of germanium and appears as a yellow-white solid. This compound is notable for its applications in various scientific fields, including chemistry and materials science .
Mechanism of Action
Target of Action
Germanium(II) bromide, also known as Germanium dibromide, is a chemical compound with the formula GeBr2 .
Mode of Action
It’s known that it can react with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene .
Biochemical Pathways
Germanium, in general, has been found to have multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Result of Action
Germanium has been found to have biological activities in inflammation, immunity, and antioxidation .
Action Environment
It’s known that it is a yellow-white solid that is soluble in ethanol and acetone .
Biochemical Analysis
Biochemical Properties
Germanium itself has been found to serve multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Cellular Effects
Germanium compounds have been found to delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium(II) bromide can be synthesized by reducing germanium tetrabromide (GeBr₄) with germanium or zinc. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of germanium tetrabromide using suitable reducing agents like zinc or germanium itself. The process is carried out in a controlled environment to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Germanium(II) bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium tetrabromide (GeBr₄).
Reduction: It can be reduced to elemental germanium.
Substitution: It can react with other halides or organic compounds to form various germanium-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine or other halogens.
Reduction: Reducing agents like zinc or elemental germanium are used.
Substitution: Reactions with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent can form germanocene.
Major Products Formed:
Oxidation: Germanium tetrabromide (GeBr₄)
Reduction: Elemental germanium
Substitution: Germanocene and other organogermanium compounds
Scientific Research Applications
Germanium(II) bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various chemical reactions.
Materials Science: It plays a role in the study of germanium speciation in experimental and natural sphalerite, impacting the enrichment processes in hydrothermal Zn-Pb ores.
Biology and Medicine:
Comparison with Similar Compounds
- Germanium(IV) bromide (GeBr₄)
- Germanium(II) chloride (GeCl₂)
- Germanium(II) iodide (GeI₂)
- Germanium(IV) chloride (GeCl₄)
Comparison: Germanium(II) bromide is unique due to its specific oxidation state (+2) and its reactivity profile. Compared to germanium(IV) bromide, it is less oxidized and exhibits different chemical behaviors. Germanium(II) chloride and germanium(II) iodide share similar oxidation states but differ in their halide components, leading to variations in their reactivity and applications .
Properties
InChI |
InChI=1S/Br2Ge/c1-3-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPPTXIBVUIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeBr2, Br2Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Germanium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929870 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13769-36-3, 24415-00-7 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)
![3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2953448.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)

![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)


![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)


![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)
